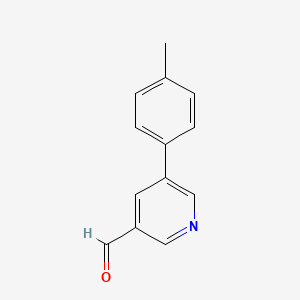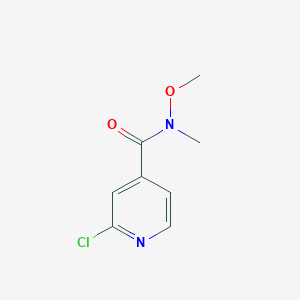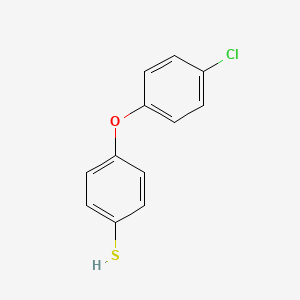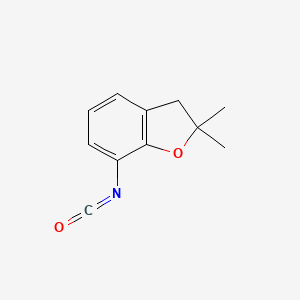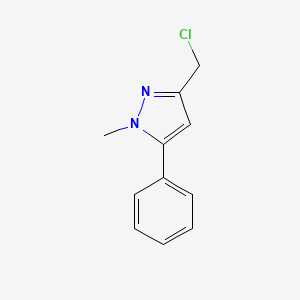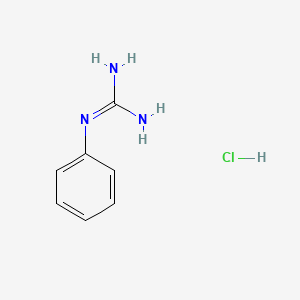
N-phenyl-guanidine hydrochloride
概要
説明
“N-phenyl-guanidine hydrochloride” is a compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. It is a derivative of guanidine, a strong organic base found in the urine as a normal product of protein metabolism .
Synthesis Analysis
The synthesis of guanidines, including N-phenyl-guanidine hydrochloride, can be achieved through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This method provides efficient access to diverse guanidines .Molecular Structure Analysis
The molecular structure of N-phenyl-guanidine hydrochloride can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as mass spectrometry .Chemical Reactions Analysis
Guanidines, including N-phenyl-guanidine hydrochloride, are versatile functional groups in chemistry. They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .科学的研究の応用
Inhibition of Serum Alkaline Phosphatase Isoenzymes
N-phenyl-guanidine hydrochloride has been studied for its potential in selectively inhibiting serum alkaline phosphatase isoenzymes. It was found that guanidine hydrochloride can differentially inhibit isoenzymes from liver, bone, intestine, and placenta, with variations in inhibition based on time and concentration. This property suggests its potential use in clinical pathology for enzyme activity analysis (Shephard & Peake, 1986).
DNA Isolation in Eukaryotic Cells
Guanidine hydrochloride is often used in RNA isolation but has been found effective for the rapid isolation of chromosomal DNA in eukaryotic cells. This simple technique, involving GHCl and ethanol precipitation, is well-suited for preparing DNA from a large number of tissue samples, highlighting its utility in molecular biology and genetic research (Bowtell, 1987).
Oxygen Isotope Ratio Measurements
Guanidine hydrochloride has been used to convert water in biological fluids to carbon dioxide for oxygen isotope ratio measurements. This technique is significant for studies involving stable isotope analysis in biological samples, providing a novel method for tracing and analysis in fields like biochemistry and environmental sciences (Wong, Lee, & Klein, 1987).
Protein Folding Studies
Studies on guanidine hydrochloride have shown its paradoxical role in both the folding and unfolding of proteins. At low concentrations, it can refold acid-unfolded proteins, stabilizing them in a partially ordered state. This finding is significant for understanding protein structure and function, as well as for biotechnological applications where protein stability and folding are critical (Hagihara, Aimoto, Fink, & Goto, 1993).
Antifungal Activity
Polyhexamethylene guanidine hydrochloride, a derivative of guanidine hydrochloride, has shown potent antifungal activity. It exhibits more potent activity than common antifungal drugs and has been studied for its mechanism of action, which involves inducing pore formation in fungal membranes. This research is significant for developing new antifungal treatments and understanding microbial resistance (Choi, Kim, & Lee, 2017).
Antiviral Research
Guanidine hydrochloride has been investigated for its potential to reduce the infectivity of viruses, such as poliovirus, for cultured mammalian cells. This study contributes to the field of virology, offering insights into the development of antiviral drugs (Loddo, Ferrari, Brotzu, & Spanedda, 1962).
Safety And Hazards
将来の方向性
Guanidine derivatives, including N-phenyl-guanidine hydrochloride, have found application in a diversity of biological activities . The combination of low toxicity with a high level of antibacterial activity of new guanidine-containing polymers suggests the possibility of obtaining new effective disinfectants .
特性
IUPAC Name |
2-phenylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(9)10-6-4-2-1-3-5-6;/h1-5H,(H4,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOQBEFKSSAXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983829 | |
| Record name | N-Phenylguanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-guanidine hydrochloride | |
CAS RN |
6522-91-4 | |
| Record name | Guanidine, N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6522-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylguanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidine, N-phenyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

